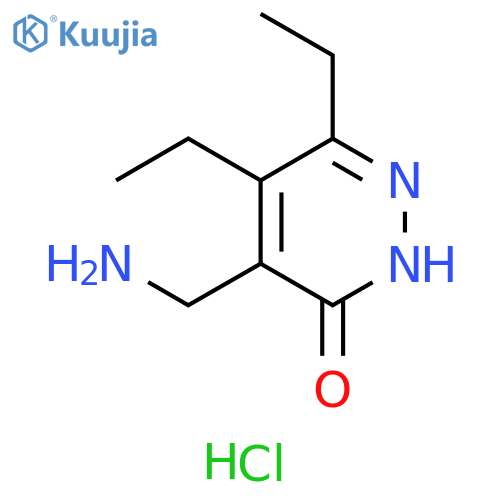Cas no 1394041-48-5 (4-(aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride)

1394041-48-5 structure
商品名:4-(aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride
4-(aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-(aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride
-
- インチ: 1S/C9H15N3O.ClH/c1-3-6-7(5-10)9(13)12-11-8(6)4-2;/h3-5,10H2,1-2H3,(H,12,13);1H
- InChIKey: RTPRSZMJBBENOK-UHFFFAOYSA-N
- ほほえんだ: C(C1C(=NNC(=O)C=1CN)CC)C.Cl
4-(aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23313-1-10G |
4-(aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride |
1394041-48-5 | 95% | 10g |
¥ 18,018.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23313-1-250MG |
4-(aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride |
1394041-48-5 | 95% | 250MG |
¥ 1,445.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23313-1-1G |
4-(aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride |
1394041-48-5 | 95% | 1g |
¥ 3,603.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23313-1-100MG |
4-(aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride |
1394041-48-5 | 95% | 100MG |
¥ 904.00 | 2023-04-06 | |
| TRC | A635750-10mg |
4-(aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride |
1394041-48-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| Chemenu | CM407251-1g |
4-(aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride |
1394041-48-5 | 95%+ | 1g |
$906 | 2023-03-27 | |
| Enamine | EN300-108860-5g |
4-(aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride |
1394041-48-5 | 95% | 5g |
$2858.0 | 2023-10-27 | |
| TRC | A635750-50mg |
4-(aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride |
1394041-48-5 | 50mg |
$ 210.00 | 2022-06-07 | ||
| Aaron | AR01A0UX-250mg |
4-(aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride |
1394041-48-5 | 95% | 250mg |
$695.00 | 2025-02-08 | |
| Enamine | EN300-108860-10g |
4-(aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride |
1394041-48-5 | 95% | 10g |
$4236.0 | 2023-10-27 |
4-(aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride 関連文献
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
1394041-48-5 (4-(aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride) 関連製品
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1394041-48-5)4-(aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride

清らかである:99%
はかる:1g
価格 ($):731.0